molecular formula C11H9F11O2 B1586758 2-(Perfluoro-3-methylbutyl)ethyl methacrylate CAS No. 65195-44-0

2-(Perfluoro-3-methylbutyl)ethyl methacrylate

Cat. No. B1586758
CAS RN: 65195-44-0
M. Wt: 382.17 g/mol
InChI Key: JTEKNLSWXJADLG-UHFFFAOYSA-N
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Description

“2-(Perfluoro-3-methylbutyl)ethyl methacrylate” is a chemical compound with the molecular formula C11H9F11O2 . It has a molecular weight of 382.17 .


Molecular Structure Analysis

The molecular structure of “2-(Perfluoro-3-methylbutyl)ethyl methacrylate” consists of 11 carbon atoms ©, 9 hydrogen atoms (H), 11 fluorine atoms (F), and 2 oxygen atoms (O) .


Chemical Reactions Analysis

In a study, “2-(Perfluoro-3-methylbutyl)ethyl methacrylate” was used in the fabrication of polymer nanofibers via conventional free radical polymerization . The study found that the product yield and fiber size increased as the solvent polarity increased .


Physical And Chemical Properties Analysis

“2-(Perfluoro-3-methylbutyl)ethyl methacrylate” has a boiling point of 199 °C, a density of 1.481 g/mL at 25 °C, and a refractive index of 1.354 . It also has a flash point greater than 230 °F .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s classified as a skin irritant, eye irritant, skin sensitizer, and can cause specific target organ toxicity (respiratory system) . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F11O2/c1-5(2)6(23)24-4-3-7(12,13)9(15,16)8(14,10(17,18)19)11(20,21)22/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEKNLSWXJADLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379879
Record name 2-(Perfluoro-3-methylbutyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Perfluoro-3-methylbutyl)ethyl methacrylate

CAS RN

65195-44-0
Record name 2-(Perfluoro-3-methylbutyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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